Alclometasone 21-propionate
Overview
Description
Alclometasone 21-propionate is a synthetic corticosteroid used primarily for topical dermatologic applications. It possesses anti-inflammatory, antipruritic, and vasoconstrictive properties, making it effective in treating various corticosteroid-responsive dermatoses such as eczema, psoriasis, and dermatitis .
Mechanism of Action
Target of Action
Alclometasone 21-propionate is a synthetic glucocorticoid steroid used topically in dermatology as an anti-inflammatory, antipruritic, antiallergic, antiproliferative, and vasoconstrictive agent . The primary target of alclometasone is the glucocorticoid receptor . This receptor plays a crucial role in regulating inflammation and immune responses .
Mode of Action
Alclometasone initially binds to the glucocorticoid receptor . This complex then migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA . This binding enhances and represses various genes, especially those involved in inflammatory pathways .
Biochemical Pathways
The anti-inflammatory activity of alclometasone, like other topical steroids, is thought to be mediated by the induction of phospholipase A2 inhibitory proteins , collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Pharmacokinetics
Topically applied alclometasone has a systemic absorption rate of approximately 3% when applied to intact skin . The onset of action for conditions like eczema and psoriasis ranges from 5.3 to 14.8 days .
Result of Action
The molecular and cellular effects of alclometasone’s action result in reduced inflammation and pruritus . By inhibiting phospholipase A2, alclometasone prevents the formation of inflammatory mediators like prostaglandins and leukotrienes . This leads to a decrease in inflammation and other symptoms associated with corticosteroid-responsive dermatoses .
Action Environment
The action, efficacy, and stability of alclometasone can be influenced by various environmental factors. It is generally recommended to store alclometasone between 2°C and 30°C (36°F and 86°F) to maintain its stability .
Biochemical Analysis
Biochemical Properties
Alclometasone 21-propionate interacts with various enzymes and proteins in biochemical reactions . It is a selective glucocorticoid receptor agonist . The compound exerts its effects by inducing the production of lipocortins, which inhibit phospholipase A2, the enzyme responsible for the synthesis of arachidonic acid .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by inhibiting the release of pro-inflammatory mediators from leukocytes, such as cytokines, histamine, leukotrienes, and serotonin .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . It acts by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alclometasone 21-propionate involves multiple steps, starting from the basic steroid structure. The process includes chlorination, hydroxylation, and esterification reactions. The key steps are:
Chlorination: Introduction of a chlorine atom at the 7th position of the steroid nucleus.
Hydroxylation: Addition of hydroxyl groups at specific positions.
Esterification: Formation of the propionate ester at the 21st position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Alclometasone 21-propionate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride for chlorination.
Major Products: The major products formed from these reactions include various hydroxylated and chlorinated derivatives of the steroid nucleus .
Scientific Research Applications
Alclometasone 21-propionate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying corticosteroid synthesis and reactions.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively used in dermatology for treating inflammatory skin conditions.
Industry: Utilized in the formulation of topical creams and ointments for therapeutic use
Comparison with Similar Compounds
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Clobetasol: Known for its high potency in treating severe dermatoses.
Hydrocortisone: A milder corticosteroid often used for less severe conditions.
Uniqueness: Alclometasone 21-propionate is unique due to its balanced potency and safety profile, making it suitable for use on sensitive skin areas and in pediatric patients .
Properties
IUPAC Name |
[2-[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClO6/c1-5-20(30)32-12-19(29)25(31)13(2)8-16-21-17(26)10-14-9-15(27)6-7-23(14,3)22(21)18(28)11-24(16,25)4/h6-7,9,13,16-18,21-22,28,31H,5,8,10-12H2,1-4H3/t13-,16+,17-,18+,21-,22+,23+,24+,25+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXADFGQGSCVUNG-PJPOYQFUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)Cl)O)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156167 | |
Record name | Alclometasone 21-propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129459-98-9 | |
Record name | Alclometasone 21-propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129459989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alclometasone 21-propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALCLOMETASONE 21-PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0R7A39CX6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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